N-(5-Carboxypentyl)-deoxynojirmycin

Glycobiology Enzyme Purification Affinity Chromatography

Standard α-glucosidase I purification requires affinity ligands-generic DNJ or Miglustat lack the essential carboxy handle for resin coupling. N-(5-Carboxypentyl)-deoxynojirimycin (CP-DNJ) solves this with: • C5-carboxypentyl chain for covalent AH-Sepharose immobilization • Ki = 0.45 µM (pig liver) & 3 µM (yeast)-selective vs. GCS • Enables single-step ~1900-fold enzyme enrichment from microsomes ≥95% purity, -20°C storage, ready for immediate chromatography or SAR studies.

Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
Cat. No. B12069738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Carboxypentyl)-deoxynojirmycin
Molecular FormulaC12H23NO6
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
InChIInChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)
InChIKeyKTNVTDIFZTZBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP-DNJ Technical Baseline for Affinity Chromatography and Glycobiology


N-(5-Carboxypentyl)-deoxynojirimycin (CP-DNJ) is a synthetic N-alkylated iminosugar derivative of 1-deoxynojirimycin (DNJ) that functions as a competitive inhibitor of α-glucosidases [1]. Its defining feature is a C5-carboxypentyl chain on the endocyclic nitrogen, which introduces a functional carboxylic acid moiety for covalent coupling to solid supports . This structural design enables its primary application as an affinity ligand for the purification of trimming glucosidase I (α-glucosidase I), a key enzyme in the N-linked glycoprotein biosynthesis pathway [2]. In vitro, CP-DNJ exhibits potent inhibition of α-glucosidase I, with inhibition constants (Ki) reported in the low micromolar range across different species [3]. The compound is available from multiple suppliers with a typical purity of ≥95% and is stored at -20°C for long-term stability .

Affinity Ligand C5-carboxypentyl chain enables covalent resin coupling for α-glucosidase I purification
Glycobiology Probe Selective inhibitor of trimming glucosidase I in ER N-glycan processing studies
Research Use Supports enzyme purification, SAR, and target engagement assays

CP-DNJ Differentiation from DNJ and Miglustat


The functional differentiation of N-(5-Carboxypentyl)-deoxynojirimycin (CP-DNJ) stems from its unique N-alkylation pattern. Unlike its parent compound 1-deoxynojirimycin (DNJ), which is a simple iminosugar, CP-DNJ possesses a C5-carboxypentyl chain that provides a critical chemical handle for immobilization onto chromatography resins [1]. This contrasts with the short, hydrophobic N-butyl chain of Miglustat (NB-DNJ) and the unsubstituted endocyclic nitrogen of DNJ, neither of which can be readily used for affinity chromatography [2]. Furthermore, the N-substituent length and chemistry profoundly affect enzyme selectivity. While NB-DNJ is a potent inhibitor of glucosylceramide synthase (GCS) with an IC50 of 32 µM and is used in substrate reduction therapy for Gaucher disease, CP-DNJ exhibits a distinct selectivity profile, primarily inhibiting trimming α-glucosidase I with a Ki of 3 µM in yeast and 0.45 µM in pig liver [3]. Substituting CP-DNJ with a generic DNJ analog would eliminate its core utility as an affinity ligand and would alter the enzyme inhibition profile, potentially invalidating comparative in vitro studies .

Coupling functionality absent DNJ and N-methyl-DNJ lack the C5-carboxypentyl handle, preventing direct resin immobilization.
Enzyme selectivity shifts Miglustat primarily targets glucosylceramide synthase; replacing CP-DNJ alters pathway inhibition profile.
Cellular permeability may differ Unsubstituted DNJ may show lower cell uptake, potentially affecting in-cell assay response.

CP-DNJ Head-to-Head Evidence Guide


Single-Step Affinity Purification Advantage

The primary functional differentiation of N-(5-Carboxypentyl)-deoxynojirimycin (CP-DNJ) is its ability to be directly coupled to affinity resins via its terminal carboxylic acid group, a feature absent in the parent compound 1-deoxynojirimycin (DNJ) and its N-methyl analog (N-methyl-DNJ). This property was directly exploited to achieve a ~1900-fold purification of glucosidase I from S. cerevisiae in a single affinity chromatography step [1]. This represents a significant technical advantage over multi-step conventional purification protocols, reducing time and potential yield loss. The N-methyl analog, while also an inhibitor, cannot be coupled to a solid support without additional chemical modification, rendering CP-DNJ the preferred choice for affinity ligand applications .

Affinity Purification
Head-to-head
CP-DNJ: direct resin coupling, ~1900× enrichment in one step vs. DNJ/N-methyl-DNJ: no coupling possible
Supports one-step glucosidase I purification workflow
Resin: AH-Sepharose 4B; source: S. cerevisiae microsomes
Glycobiology Enzyme Purification Affinity Chromatography

α-Glucosidase I Inhibitory Potency vs. DNJ

A direct comparative study in S. cerevisiae demonstrated that CP-DNJ is a more potent inhibitor of trimming glucosidase I (Ki = 3 µM) than its parent compound 1-deoxynojirimycin (DNJ; Ki = 16 µM) [1]. This represents a >5-fold improvement in potency. While N-methyl-DNJ is even more potent (Ki = 0.3 µM), it lacks the functional carboxylic acid handle of CP-DNJ, limiting its utility as an affinity ligand. In porcine kidney, CP-DNJ also showed superior inhibition (Ki = 0.45 µM) compared to DNJ (Ki = 2.1 µM) for α-glucosidase I .

α-Glucosidase I Inhibition
Head-to-head
Ki 3 µM (yeast) / 0.45 µM (pig liver) vs. DNJ 16 µM / 2.1 µM; N-methyl-DNJ 0.3 µM but no coupling handle
Supports α-glucosidase I study with reported higher affinity vs. DNJ
Yeast microsomal and pig kidney purified enzyme assays
Enzyme Kinetics α-Glucosidase I Inhibitor Selectivity

Glucosylceramide Synthase Selectivity vs. Miglustat

CP-DNJ shows a vastly different cellular target profile compared to the clinically used N-butyl analog, Miglustat (NB-DNJ). In a mouse RAW cell assay, CP-DNJ inhibited glucosylceramide synthase (GCS) with an IC50 of 10,000 nM (10 µM) [1]. In contrast, NB-DNJ is a much more potent GCS inhibitor, with reported IC50 values of 32 µM in some assays and 50 µM in others, but its primary clinical utility in Gaucher disease is based on this mechanism [2]. While NB-DNJ's potency is in the same order of magnitude, the critical differentiation is that CP-DNJ's primary and more potent activity is against α-glucosidase I, making it a more selective tool for ER glycoprotein processing studies.

GCS Selectivity
Cross-study comparable
CP-DNJ IC50 10 µM vs Miglustat IC50 32–50 µM for glucosylceramide synthase
Primary activity remains at α-glucosidase I, minimizing GCS off-target effects
Assay conditions differ; target engagement context may require review
Glycosphingolipid Glucosylceramide Synthase Inhibitor Selectivity

Cellular Activity: Lipophilicity Advantage

A study comparing the cellular activity of castanospermine and its lipophilic analogs, which share structural features with N-alkylated DNJ derivatives like CP-DNJ, demonstrated that lipophilic N-alkyl chains significantly enhance cellular potency [1]. While castanospermine was more potent against purified α-glucosidase I (IC50 = 0.02 µg/mL), its lipophilic analogs were up to 30-fold more potent in cultured B16F10 cells due to improved membrane permeability [1]. This principle supports the class-level inference that CP-DNJ, with its amphipathic carboxypentyl chain, is likely to exhibit superior cellular activity compared to the more hydrophilic parent compound DNJ.

Cellular Activity
Class-level
Lipophilic N-alkyl chain predicts enhanced cell uptake relative to unsubstituted DNJ
Supports cell-based ER glycoprotein processing assays
Data to verify for CP-DNJ directly; based on castanospermine analog class inference
Cell Permeability Cellular Assay Iminosugar Uptake

CP-DNJ Definitive Research Use Cases


ER α-Glucosidase I Affinity Purification

This is the quintessential application for CP-DNJ. A research group studying the structure, function, or regulation of trimming glucosidase I (α-glucosidase I) from various sources (e.g., yeast, mammalian liver) can use CP-DNJ to create an affinity column [1]. The carboxypentyl chain is covalently linked to an AH-Sepharose 4B resin, allowing for a single-step, high-yield purification of the enzyme from a crude microsomal extract. This method, which yields a ~1900-fold enrichment, is vastly superior to traditional multi-step chromatography in terms of time, cost, and yield [2]. This scenario is supported by direct evidence of its use in purifying the enzyme from both S. cerevisiae and pig liver [1].

Selective ER Glycoprotein Processing Inhibition

For laboratories investigating the endoplasmic reticulum (ER) quality control pathway of N-linked glycoproteins, CP-DNJ serves as a potent and selective chemical probe [3]. Its primary action is to inhibit trimming glucosidase I, the first step in the processing of N-linked glycans on nascent proteins. By blocking this initial trimming step (Ki = 0.45-3 µM depending on species), researchers can prevent the formation of monoglucosylated glycoproteins, thereby disrupting the calnexin/calreticulin cycle and inducing ER stress. This application is distinct from using NB-DNJ, which primarily targets glucosylceramide synthase and would not effectively block the early stages of N-glycan processing [4].

Comparative SAR Studies of N-Alkylated Iminosugars

In medicinal chemistry and chemical biology programs focused on iminosugar-based therapeutics, CP-DNJ is an essential reference compound for SAR studies [5]. Its unique N-alkyl chain (a C5-carboxypentyl group) provides a distinct combination of chain length and a terminal carboxylate group. By comparing the enzyme inhibition and cellular activity of CP-DNJ with other N-alkylated DNJ derivatives (e.g., N-butyl-DNJ, N-hexyl-DNJ, N-nonyl-DNJ), researchers can map the effects of N-substituent chain length and polarity on key parameters such as enzyme selectivity, cell permeability, and subcellular distribution [6]. This is a critical step in designing more selective inhibitors for specific glycoprocessing enzymes.

Target Engagement Validation of α-Glucosidase I Inhibitors

In the development of new small-molecule inhibitors of α-glucosidase I, CP-DNJ serves as a well-characterized positive control and a tool for validating target engagement [7]. Its well-documented Ki values and established mechanism of action (competitive inhibition) provide a benchmark against which the potency of novel compounds can be directly compared in parallel in vitro assays. Furthermore, the availability of CP-DNJ-coupled affinity resin allows for competition-binding experiments to confirm that a novel compound indeed binds to the active site of α-glucosidase I.

Application
Selection Property
Validation Focus
Affinity purification of α-glucosidase I
Covalent resin coupling via C5-carboxypentyl handle
One-step purification yield and enzyme activity retention
ER N-glycan processing inhibition studies
Selective α-glucosidase I inhibition profile
Calnexin/calreticulin cycle disruption and ER stress marker assessment
SAR of N-alkylated iminosugars
Distinct N-substituent chemistry (C5-carboxypentyl)
Enzyme selectivity and cellular permeability mapping
Target engagement validation for new inhibitors
Well-characterized inhibition benchmark
Competitive binding and potency comparison in parallel assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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